N-(4-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide
Description
N-(4-(N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide is a sulfonamide derivative featuring a dihydroisoquinoline moiety linked via a but-2-yn-1-yl spacer to a sulfamoyl-phenyl-acetamide backbone. The compound’s structure integrates pharmacophoric elements common in medicinal chemistry, including the sulfonamide group (known for bioactivity in antimicrobial and enzyme-inhibiting agents) and the dihydroisoquinoline scaffold (associated with neurological and anticancer applications). The acetylated phenyl group enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
N-[4-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-17(25)23-20-8-10-21(11-9-20)28(26,27)22-13-4-5-14-24-15-12-18-6-2-3-7-19(18)16-24/h2-3,6-11,22H,12-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCQEDGXUPABLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC#CCN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention in pharmacological and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N3O3S. It possesses a molecular weight of approximately 325.43 g/mol, indicating a relatively complex structure suitable for various biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the 3,4-dihydroisoquinoline moiety and subsequent coupling reactions to introduce the sulfamoyl and acetamide groups. Common methods include:
- Bischler-Napieralski Reaction : Utilized for creating the dihydroisoquinoline core.
- Coupling Reactions : Strong bases and catalysts such as sodium hydride and palladium are often employed to facilitate these reactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like thiodiazole copper:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | Xanthomonas oryzae | 156.7 |
| Thiodiazole Copper | Xanthomonas oryzae | 545.2 |
Scanning electron microscopy (SEM) studies confirmed that the compound disrupts bacterial cell membranes, leading to cell lysis at higher concentrations .
Anticancer Activity
In addition to its antibacterial effects, this compound has shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in cancer cell lines by modulating specific signaling pathways associated with cell survival and proliferation. The exact mechanisms remain under investigation but may involve the inhibition of key enzymes or receptors involved in tumor growth .
The biological activity of this compound is hypothesized to involve:
- Receptor Interaction : The compound may act as a ligand for various biological receptors, influencing downstream signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Membrane Disruption : As evidenced by SEM studies, it can compromise bacterial cell integrity, leading to cell death .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Antibacterial Efficacy : A study demonstrated its effectiveness against Xanthomonas species, showing a clear reduction in bacterial viability upon treatment with varying concentrations of the compound.
- Cytotoxicity in Cancer Cells : In vitro assays revealed that treatment with N-(4-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)sulfamoyl)phenyl)acetamide resulted in significant apoptosis in several cancer cell lines compared to untreated controls .
Scientific Research Applications
The compound exhibits various biological activities, primarily through its interactions with specific protein targets involved in cellular signaling and proliferation. Key areas of research include:
1. Inhibition of Protein Arginine Methyltransferases (PRMTs)
PRMTs are enzymes that play crucial roles in various cellular processes, including gene expression and signal transduction. N-(4-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide has been identified as a selective inhibitor of PRMT5, with an IC50 value of 8.5 nM, indicating its strong inhibitory potential against this target.
2. Antitumor Activity
In preclinical studies, the compound demonstrated significant antitumor effects in various cancer models. For instance, in the MV4-11 xenograft model, treatment with this compound resulted in substantial tumor reduction, showcasing its potential as an anticancer agent .
3. Modulation of P-glycoprotein (P-gp)
P-glycoprotein is an efflux pump associated with multidrug resistance in cancer therapy. The compound has been shown to interact with P-gp, reducing drug efflux and enhancing the efficacy of co-administered chemotherapeutics .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antiproliferative Effects : Demonstrated reduced cell viability across various cancer cell lines.
- Selectivity : Exhibits selective inhibition against PRMT5 compared to other PRMT family members.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the efficacy of this compound in different therapeutic contexts:
Case Study 1: Cancer Treatment
In a study involving multiple cancer cell lines, the compound was administered at varying concentrations to assess its antiproliferative effects. Results indicated a dose-dependent reduction in cell viability, particularly in leukemia and solid tumor models.
Case Study 2: Drug Resistance Reversal
A combination therapy involving this compound and standard chemotherapeutics was evaluated in vitro and in vivo. The results showed enhanced drug sensitivity and reduced resistance due to the modulation of P-glycoprotein activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The table below summarizes key structural and synthetic differences:
Key Observations:
- Substituent Diversity: The target compound’s dihydroisoquinoline and alkyne linker distinguish it from hydroxynaphthyl () or pyridinyl () analogs. These groups may influence electronic properties, such as electron-donating or withdrawing effects, altering reactivity or target binding.
- Synthetic Yields : reports an 83% yield for its compound, likely due to optimized coupling conditions, while ’s lower yield (40%) reflects challenges in Mannich reactions involving formaldehyde and dimethylamine .
Functional and Pharmacological Implications
- Sulfamoyl Group: Present in all compounds, this moiety is critical for hydrogen bonding with biological targets (e.g., carbonic anhydrase or dihydrofolate reductase).
- Dihydroisoquinoline vs. Pyridinyl: The dihydroisoquinoline group’s aromaticity and basicity contrast with pyridinyl’s planar structure, possibly altering interactions with hydrophobic enzyme pockets or metal ions .
- Acetamide vs. Maleimide : discusses N-substituted maleimides, which are electrophilic and reactive, unlike the acetamide group’s stability. This suggests the target compound may exhibit reduced off-target reactivity compared to maleimide derivatives .
Analytical Characterization
- NMR and HRMS : emphasizes ¹H/¹³C NMR and HRMS-ESI for structural validation, techniques likely applicable to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
